![molecular formula C4H8ClNO3 B3320212 Oxazolidine-4-carboxylic acid hydrochloride CAS No. 1219384-60-7](/img/structure/B3320212.png)
Oxazolidine-4-carboxylic acid hydrochloride
Overview
Description
Oxazolidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C4H7NO3.HCl . It is a neat product with a molecular weight of 153.564 . The compound is typically in a solid form .
Synthesis Analysis
The synthesis of oxazolines, including this compound, often involves various strategies. These strategies include the use of amino alcohols, nitriles, carboxylic acids, carbonyl compounds, alkenes, and more . A common method involves a nucleophilic attack and an intramolecular cyclization .Molecular Structure Analysis
The InChI code for this compound is1S/C4H7NO3.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 153.57 and a molecular formula of C4H7NO3.HCl .Mechanism of Action
Oxazolidine-4-carboxylic acid hydrochloride acts as a Lewis acid, meaning that it can act as a catalyst in a variety of reactions. In the presence of a suitable base, such as an alkali metal hydroxide, this compound can catalyze the formation of a variety of compounds, including esters, amides, and other organic compounds. This compound can also catalyze the formation of polymers, surfactants, and dyes.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not considered to be toxic or carcinogenic, and it is not known to cause any adverse health effects.
Advantages and Limitations for Lab Experiments
The advantages of using Oxazolidine-4-carboxylic acid hydrochloride in laboratory experiments include its low cost, high reactivity, and its ability to act as a catalyst in a variety of reactions. Additionally, this compound is relatively stable and can be stored for extended periods of time. The main limitation of this compound is that it can only be used in laboratory experiments and not in industrial applications.
Future Directions
For the use of Oxazolidine-4-carboxylic acid hydrochloride include its use in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, this compound could be used in the synthesis of polymers, surfactants, and other organic compounds. This compound could also be used as a catalyst in the synthesis of a variety of compounds, including esters, amides, and other organic compounds. Additionally, this compound could be used in the synthesis of new materials, such as nanomaterials, for use in a variety of applications. Finally, this compound could be used in the synthesis of new drugs and drug delivery systems.
Scientific Research Applications
Oxazolidine-4-carboxylic acid hydrochloride is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an intermediate in the production of surfactants. Additionally, this compound is used in the synthesis of a variety of other compounds, including polymers, surfactants, and dyes. This compound is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Safety and Hazards
properties
IUPAC Name |
1,3-oxazolidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWFSTLUZHSBAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCO1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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